![molecular formula C14H8ClFN2O B5687000 2-(2-chlorophenyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5687000.png)
2-(2-chlorophenyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(2-chlorophenyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole, also known as CPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Scientific Research Applications
Electronic and Optical Applications
- Delayed Luminescence: Derivatives of 1,3,4-oxadiazole, such as 2-methyl-5-phenyl-1,3,4-oxadiazoles, have shown potential in organic light-emitting diodes (OLEDs) due to their delayed luminescence properties. These compounds exhibit blue-shifted fluorescence and high external quantum efficiency (EQE), indicating their utility in advanced electronic and optical applications (Cooper et al., 2022).
Material Science
Liquid Crystalline Properties
Certain 1,3,4-oxadiazole-based compounds, like 2-[4-(2-(4-methylphenyl)-(E)-1-ethenyl)]phenyl-5-(4-pentyloxyphenyl)-1,3,4-oxadiazole, have been synthesized to study their liquid crystalline properties. These compounds exhibit phases like nematic and smectic A, which are crucial in the field of material science, particularly for display technologies (Zhu et al., 2009).
Polymer Development
New fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been developed, showcasing high thermal stability and solubility in various organic solvents. These polymers have potential applications in creating thin, smooth coatings and exhibit blue fluorescence, suggesting uses in high-performance materials (Hamciuc et al., 2005).
Biological and Pharmaceutical Research
Antimicrobial Properties
Studies on 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles have shown significant antimicrobial activity, particularly against certain bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Karthikeyan et al., 2008).
Anticancer Activity
Novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Certain compounds have demonstrated cytotoxicity against specific cancer cell lines, suggesting their potential in cancer treatment (Adimule et al., 2014).
Environmental and Energy Research
- Proton Exchange Membranes in Fuel Cells: Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been studied as a potential material for proton exchange membranes in medium-high temperature fuel cells. These membranes exhibit excellent thermal and oxidative stability, along with high proton conductivity (Xu et al., 2013).
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPOWZRAKQOMMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5399328 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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